molecular formula C14H22N4O B7967353 2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide

2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B7967353
M. Wt: 262.35 g/mol
InChI Key: AOJUDPBAFREZAJ-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, an ethyl group, and a methylpiperazine moiety attached to a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Incorporation of the Methylpiperazine Moiety: The methylpiperazine moiety can be attached through a nucleophilic substitution reaction using 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, halides, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-ethylbenzamide: Lacks the methylpiperazine moiety, which may result in different biological activities.

    5-(4-Methylpiperazin-1-yl)benzamide: Lacks the amino and ethyl groups, which may affect its chemical reactivity and biological properties.

    N-Ethyl-5-(4-methylpiperazin-1-yl)benzamide: Lacks the amino group, which may influence its interactions with biological targets.

Uniqueness

2-Amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide is unique due to the presence of all three functional groups (amino, ethyl, and methylpiperazine) attached to the benzamide core. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and applications.

Properties

IUPAC Name

2-amino-N-ethyl-5-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-16-14(19)12-10-11(4-5-13(12)15)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUDPBAFREZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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